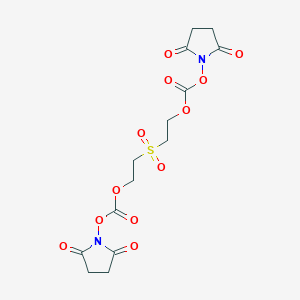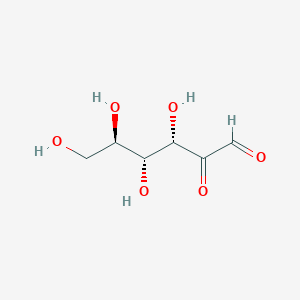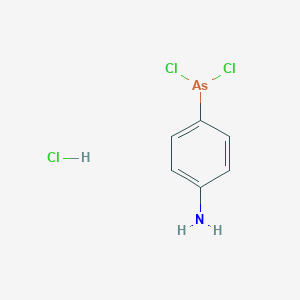
4-Nitrofenil-2-O-(alfa-L-fucopiranosil)-beta-D-galactopiranósido
Descripción general
Descripción
4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a nitrophenyl derivative of 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside. This compound is a biologically important oligosaccharide component of glycoconjugates that play a role in cellular recognition and intercellular interactions .
Aplicaciones Científicas De Investigación
4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside has several scientific research applications, including:
Biochemistry: Used as a substrate to study enzyme kinetics and glycosidase activity.
Cell Biology: Investigates cellular recognition and intercellular interactions.
Industry: Utilized in the synthesis of complex carbohydrates and glycoconjugates.
Mecanismo De Acción
Target of Action
The primary target of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside, a derivative of disaccharide H, is the biologically important oligosaccharide component of glycoconjugates . These glycoconjugates play a crucial role in cellular recognition and intercellular interactions .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to cellular recognition and intercellular interactions, given its role as a component of glycoconjugates . These pathways are crucial for various biological processes, including cell adhesion, cell signaling, and immune response.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. Given its role in cellular recognition and intercellary interactions, it could potentially influence a variety of cellular processes, from cell adhesion to immune response .
Análisis Bioquímico
Biochemical Properties
It is known to be a derivative of disaccharide H, which is a component of glycoconjugates . These glycoconjugates play a crucial role in cellular recognition and intercellular interactions
Cellular Effects
The cellular effects of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside are also not well studied. Given its role as a component of glycoconjugates, it may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-nitrophenyl-beta-D-galactopyranoside with alpha-L-fucopyranosyl donors. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can undergo several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 4-nitrophenol and the corresponding disaccharide.
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or enzymatic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to substitute the nitrophenyl group.
Major Products Formed
Hydrolysis: 4-nitrophenol and the corresponding disaccharide.
Oxidation: Oxidized derivatives of the nitrophenyl group.
Substitution: Substituted derivatives of the original compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl-beta-D-galactopyranoside: Lacks the alpha-L-fucopyranosyl group.
2-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside: Similar structure but with a different nitrophenyl group position.
4-Nitrophenyl-2-O-(alpha-D-glucopyranosyl)-beta-D-galactopyranoside: Contains an alpha-D-glucopyranosyl group instead of alpha-L-fucopyranosyl.
Uniqueness
4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its specific combination of nitrophenyl and alpha-L-fucopyranosyl groups, which confer distinct biochemical properties and applications in research .
Propiedades
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXEBSKDAQHBI-YUXDDOTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216557 | |
| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66347-27-1 | |
| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)




![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)




